molecular formula C6H8ClN3OS2 B2562751 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392244-01-8

4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2562751
CAS No.: 392244-01-8
M. Wt: 237.72
InChI Key: CSGAYQHJXUAMBB-UHFFFAOYSA-N
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Description

4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Future Directions

While specific future directions for “4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide” were not found, 1,3,4-thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could focus on exploring their potential uses in medicine.

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial properties , suggesting that their targets could be enzymes or proteins essential for microbial growth and survival.

Biochemical Pathways

Given the antimicrobial properties of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in microbes, leading to their growth inhibition or death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3,4-thiadiazole-2-thiol
  • 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
  • 2-amino-5-mercapto-1,3,4-thiadiazole

Uniqueness

4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide is unique due to the presence of both a thiadiazole ring and a butanamide moiety. This combination imparts specific chemical and biological properties that make it suitable for diverse applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity .

Properties

IUPAC Name

4-chloro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS2/c7-3-1-2-4(11)8-5-9-10-6(12)13-5/h1-3H2,(H,10,12)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGAYQHJXUAMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC1=NNC(=S)S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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